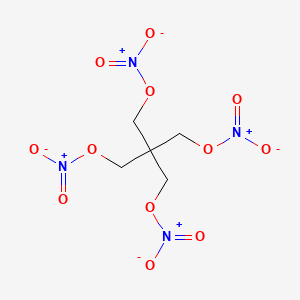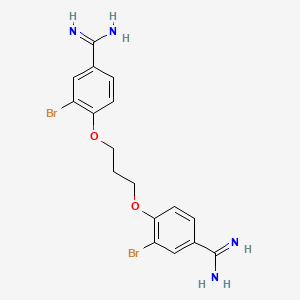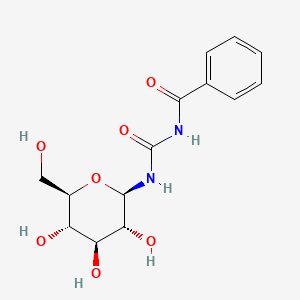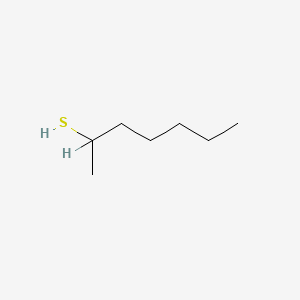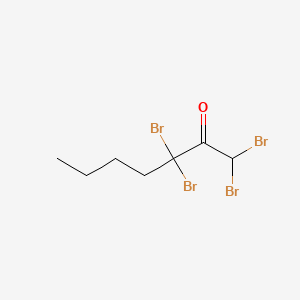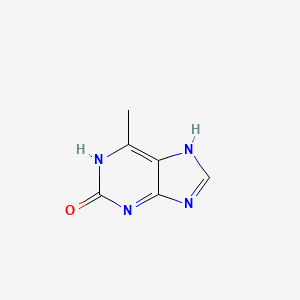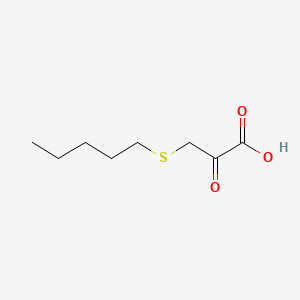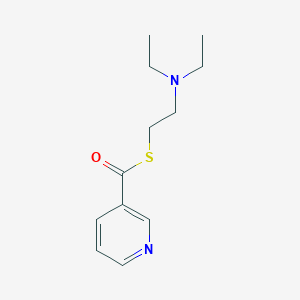
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für DONU sind in der verfügbaren Literatur nicht umfassend dokumentiert. Allgemeine Methoden zur Synthese von Cyclohexanol-Derivaten umfassen typischerweise die Reduktion von Cyclohexanon unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid. Industrielle Produktionsverfahren können die katalytische Hydrierung von Cyclohexanon unter kontrollierten Bedingungen umfassen, um das gewünschte Cyclohexanol-Derivat zu erhalten.
Analyse Chemischer Reaktionen
DONU kann als Cyclohexanol-Derivat verschiedene chemische Reaktionen eingehen:
Oxidation: Cyclohexanol kann mit Oxidationsmitteln wie Chromsäure oder Kaliumpermanganat zu Cyclohexanon oxidiert werden.
Reduktion: Cyclohexanon kann mit Reduktionsmitteln wie Natriumborhydrid wieder zu Cyclohexanol reduziert werden.
Substitution: Die Hydroxylgruppe in Cyclohexanol kann durch Reaktionen mit Reagenzien wie Thionylchlorid oder Phosphortribromid durch andere funktionelle Gruppen substituiert werden, wodurch Cyclohexylhalogenide entstehen.
Veresterung: Cyclohexanol kann mit Carbonsäuren oder Säureanhydriden in Gegenwart von Säurekatalysatoren zu Estern reagieren.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Cyclohexanol-Derivat kann DONU als Baustein für die Synthese komplexerer organischer Moleküle dienen.
Industrie: Cyclohexanol-Derivate, einschließlich DONU, können bei der Herstellung von Polymeren, Weichmachern und anderen Industriechemikalien verwendet werden.
Wirkmechanismus
Der genaue Wirkmechanismus von DONU ist nicht vollständig geklärt. Es wird angenommen, dass es mit molekularen Zielstrukturen im zentralen Nervensystem interagiert und möglicherweise Neurotransmitter-Pfade moduliert, die an Psychosen beteiligt sind . Weitere Forschungsarbeiten sind erforderlich, um die spezifischen molekularen Zielstrukturen und Pfade zu identifizieren, die von DONU beeinflusst werden.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a cyclohexanol derivative, DONU can serve as a building block for synthesizing more complex organic molecules.
Industry: Cyclohexanol derivatives, including DONU, can be used in the production of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The precise mechanism of action of DONU is not fully elucidated. it is believed to interact with molecular targets in the central nervous system, potentially modulating neurotransmitter pathways involved in psychosis . Further research is needed to identify the specific molecular targets and pathways affected by DONU.
Vergleich Mit ähnlichen Verbindungen
DONU kann mit anderen Cyclohexanol-Derivaten und Verbindungen verglichen werden, die zur Behandlung von Psychosen eingesetzt werden:
Cyclohexanol: Die Stammverbindung von DONU, die als Lösungsmittel und Zwischenprodukt in der organischen Synthese verwendet wird.
Cyclohexanon: Eine oxidierte Form von Cyclohexanol, die bei der Herstellung von Nylon und anderen Polymeren verwendet wird.
Haloperidol: Ein bekanntes Antipsychotikum, das sich von DONU in seiner chemischen Struktur und seinem Wirkmechanismus unterscheidet.
Risperidon: Ein weiteres Antipsychotikum mit einer anderen chemischen Struktur und einem anderen pharmakologischen Profil im Vergleich zu DONU.
Die Besonderheit von DONU liegt in seiner spezifischen Cyclohexanol-Struktur und seinem Untersuchungsstatus für die Behandlung von Psychosen, was es von anderen Verbindungen mit etabliertem klinischen Einsatz abhebt.
Wenn Sie weitere Fragen haben oder weitere Einzelheiten benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
CAS-Nummer |
58484-17-6 |
|---|---|
Molekularformel |
C9H16ClN3O4 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[(2S,6R)-2,6-dihydroxycyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16)/t6-,7+,8? |
InChI-Schlüssel |
BQIFCAGMUAMYDV-DHBOJHSNSA-N |
SMILES |
C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O |
Isomerische SMILES |
C1C[C@H](C([C@H](C1)O)NC(=O)N(CCCl)N=O)O |
Kanonische SMILES |
C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O |
Key on ui other cas no. |
58484-17-6 |
Synonyme |
2-((((2-chloroethyl)-nitrosoamino)carbonyl)amino)-1,3-cyclohexanediol DONU |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


